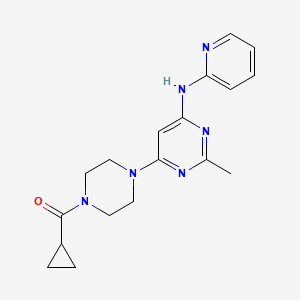![molecular formula C20H23N7O2 B6505963 1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea CAS No. 1421476-53-0](/img/structure/B6505963.png)
1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 are organic groups or hydrogen. Urea derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage, aromatic rings, and various functional groups such as methoxy and amino groups. These groups can participate in various types of intermolecular interactions, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule. For example, the methoxy groups could potentially undergo demethylation under certain conditions, while the amino groups could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like urea and methoxy could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-11-15(29-2)6-7-16(14)26-20(28)23-10-9-22-18-12-19(25-13-24-18)27-17-5-3-4-8-21-17/h3-8,11-13H,9-10H2,1-2H3,(H2,23,26,28)(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFMPYPUAMJQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6505897.png)
![3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B6505905.png)
![N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide](/img/structure/B6505909.png)
![2-chloro-6-fluoro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B6505918.png)
![N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide](/img/structure/B6505925.png)
![4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B6505934.png)
![2-chloro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6505936.png)
![4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B6505937.png)

![1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505967.png)
![1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505974.png)
![4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B6505979.png)
![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B6505982.png)